molecular formula C16H15Br2NO B290583 2,5-dibromo-N-(2-ethyl-6-methylphenyl)benzamide

2,5-dibromo-N-(2-ethyl-6-methylphenyl)benzamide

Cat. No. B290583
M. Wt: 397.1 g/mol
InChI Key: KCOUONHHPXXDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(2-ethyl-6-methylphenyl)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DBEB" and is a member of the benzamide family. DBEB has been extensively studied for its potential use in drug development, as well as its applications in the field of materials science. In

Scientific Research Applications

DBEB has been studied extensively for its potential applications in drug development. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, DBEB has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. DBEB has also been studied for its potential applications in materials science, particularly in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of DBEB is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. Specifically, DBEB has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, DBEB can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBEB has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, antibacterial, and antifungal activity, DBEB has been found to inhibit the growth of certain parasites, including Plasmodium falciparum, the parasite responsible for malaria. DBEB has also been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

DBEB has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, DBEB has been extensively studied, and its properties and potential applications are well understood. However, there are also limitations to the use of DBEB in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experiments.

Future Directions

There are many future directions for research on DBEB. One area of interest is the development of new anticancer drugs based on the structure of DBEB. Researchers are also interested in exploring the potential applications of DBEB in materials science, particularly in the development of organic semiconductors. In addition, there is ongoing research into the mechanism of action of DBEB, which could lead to new insights into its potential applications in drug development and other fields.

Synthesis Methods

DBEB can be synthesized through a multi-step process, starting with the reaction of 2-ethyl-6-methylphenol with phosgene to produce 2-ethyl-6-methylphenyl isocyanate. This intermediate is then reacted with 2,5-dibromoaniline to produce DBEB. The synthesis of DBEB is a complex process that requires careful attention to detail and high levels of expertise.

properties

Molecular Formula

C16H15Br2NO

Molecular Weight

397.1 g/mol

IUPAC Name

2,5-dibromo-N-(2-ethyl-6-methylphenyl)benzamide

InChI

InChI=1S/C16H15Br2NO/c1-3-11-6-4-5-10(2)15(11)19-16(20)13-9-12(17)7-8-14(13)18/h4-9H,3H2,1-2H3,(H,19,20)

InChI Key

KCOUONHHPXXDKK-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C=CC(=C2)Br)Br)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C=CC(=C2)Br)Br)C

Origin of Product

United States

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